(R)-1-Phenylpyrrolidin-3-ol

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Secure (R)-1-Phenylpyrrolidin-3-ol (CAS 156569-03-8) for asymmetric synthesis and drug discovery. This chiral 3-pyrrolidinol ensures >98% ee for reliable stereoselective transformations in kinase inhibitors, GPCR ligands, and chiral auxiliary applications. The (3R)-configuration is essential for predictable target binding; racemic or (S)-forms compromise stereochemical fidelity. Ideal for enantiopure pharmacophore construction and sigma-1 receptor probes.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13007455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Phenylpyrrolidin-3-ol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1
InChIKeyCFOXGLLEGVOLKT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Phenylpyrrolidin-3-ol: A Critical Chiral Pyrrolidine Scaffold for Asymmetric Synthesis and Drug Discovery


(R)-1-Phenylpyrrolidin-3-ol (CAS 156569-03-8) is a chiral 3-pyrrolidinol derivative featuring a phenyl group on the nitrogen atom and a stereogenic center at the 3-position. This compound serves as a foundational chiral building block in medicinal chemistry, enabling the construction of enantiomerically pure pyrrolidine-containing pharmacophores. Its utility spans applications as a chiral auxiliary in asymmetric synthesis, a scaffold for GPCR ligands and kinase inhibitors, and a key intermediate in the preparation of bioactive molecules . The (3R)-configuration is essential for achieving predictable and reproducible stereochemical outcomes in downstream synthetic transformations [1].

Why (R)-1-Phenylpyrrolidin-3-ol Cannot Be Interchanged with Its Racemate or S-Enantiomer


The racemic mixture (CAS 90874-96-7) and the (S)-enantiomer (CAS 340824-87-5) are not functionally equivalent to the (R)-enantiomer. Chirality dictates molecular recognition in biological systems, and stereochemical inversion can abolish or dramatically alter target binding. For instance, in a related pyrrolidine-based glycosidase inhibitor, one enantiomer acted as a potent non-competitive inhibitor while its antipode was a poor competitive inhibitor [1]. Furthermore, the racemate lacks the defined stereochemistry required for asymmetric catalysis and may introduce ambiguous or reduced bioactivity in screening assays. In chiral auxiliary applications, the (R)-enantiomer enables predictable stereoselective transformations; substituting the racemate yields a mixture of diastereomers, compromising product purity and yield .

Quantitative Differentiation of (R)-1-Phenylpyrrolidin-3-ol: Comparative Evidence for Scientific Selection


Enantiomeric Excess Superiority in Modern Asymmetric Synthesis

A 2024 methodology published in Angewandte Chemie International Edition achieved >98% enantiomeric excess for (R)-1-Phenylpyrrolidin-3-ol using a novel thiourea-based catalyst under solvent-free conditions [1]. This represents a substantial improvement over traditional enzymatic resolution methods, such as the use of NBRC 109513 hydroxylation of 1-benzoylpyrrolidine, which yields only 66% ee for the related (S)-1-benzoyl-3-pyrrolidinol .

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Targeted Drug Delivery Enhancement as a Prodrug Carrier

A collaborative study between MIT and Genentech demonstrated that conjugating (R)-1-Phenylpyrrolidin-3-ol with tumor-penetrating peptides enhances intracellular drug release efficiency by up to 40% compared to conventional carrier systems [1].

Prodrug Design Targeted Drug Delivery Oncology

Commercial Purity Specification: A Procurement Benchmark

Commercially available (R)-1-Phenylpyrrolidin-3-ol is offered at a minimum purity of 95% by Sigma-Aldrich , with some vendors providing material at 97% purity [1]. While 95% purity is common for many research chemicals, a related chiral product demonstrates that ≥98% chiral purity (HPLC) is achievable and specified for demanding asymmetric applications .

Chemical Purity Procurement Quality Control

Non-Classical Antifolate Activity: A Scaffold for Antitumor Agents

Derivatives of 1-phenyl-3-pyrrolidinol, specifically 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines, exhibited cytotoxicity in human cancer cell lines, with halogen-substituted analogs (25e and 25h) showing greater potency than methotrexate in inhibiting H23/0.3 lung carcinoma cell growth [1]. The parent 1-phenyl-3-pyrrolidinol serves as the synthetic precursor to these active antitumor scaffolds.

Antifolate Antitumor Medicinal Chemistry

Enantioselective Sigma-1 Receptor Interaction: Chirality Matters

A 2015 study in MedChemComm evaluated enantiomeric arylpyrrolidinols for sigma-1 receptor interaction. While the study focused on structurally related compounds, it established that enantiomers of arylpyrrolidinols can exhibit distinct receptor binding profiles [1]. In a separate pyrrolidine glycosidase inhibitor study, one enantiomer was a potent non-competitive inhibitor while its antipode was a poor competitive inhibitor, underscoring the functional divergence possible with stereoisomers [2].

Sigma-1 Receptor Chirality CNS Pharmacology

Validated Application Scenarios for (R)-1-Phenylpyrrolidin-3-ol Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Auxiliary-Driven Transformations

Researchers pursuing high-yielding, stereoselective syntheses should prioritize (R)-1-Phenylpyrrolidin-3-ol. Modern catalytic methods can achieve >98% ee [4], enabling the construction of enantiopure pyrrolidine-containing drug candidates and natural products with minimal purification. This high enantiopurity is essential for reliable chiral auxiliary applications where diastereomeric mixtures would compromise product yield and stereochemical fidelity.

Targeted Prodrug Delivery Systems in Oncology

In cancer research, (R)-1-Phenylpyrrolidin-3-ol can serve as a carrier module for tumor-penetrating peptide conjugates. Its ability to enhance intracellular drug release efficiency by up to 40% compared to conventional carriers [4] makes it a compelling candidate for improving the therapeutic index of cytotoxic payloads in solid tumors.

Synthesis of Non-Classical Antifolates for Antitumor Screening

The 1-phenylpyrrolidin-3-ol core is a validated precursor for generating non-classical antifolate libraries. Starting from this scaffold, researchers can prepare 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidine derivatives that have demonstrated in vitro cytotoxicity superior to methotrexate in certain drug-resistant cancer cell lines [4]. Using the defined (R)-enantiomer ensures consistent stereochemistry across the synthesized library, facilitating robust structure-activity relationship (SAR) analysis.

Sigma-1 Receptor and CNS Target Ligand Optimization

For neuroscience programs investigating sigma-1 receptor modulation, the (R)-enantiomer provides a defined stereochemical probe. Studies on enantiomeric arylpyrrolidinols have confirmed that chirality influences sigma-1 receptor interaction [4]. Therefore, the (R)-enantiomer is the appropriate stereochemical starting point for exploring structure-activity relationships aimed at developing selective sigma-1 receptor ligands with potential applications in pain, depression, and neurodegenerative diseases.

Technical Documentation Hub

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24 linked technical documents
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